molecular formula C11H10BrN B11873292 7-(Bromomethyl)naphthalen-2-amine

7-(Bromomethyl)naphthalen-2-amine

Cat. No.: B11873292
M. Wt: 236.11 g/mol
InChI Key: UPSGZXGZEYIQPX-UHFFFAOYSA-N
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Description

7-(Bromomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H10BrN. It is a derivative of naphthalene, where a bromomethyl group is attached to the seventh position and an amine group is attached to the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)naphthalen-2-amine typically involves the bromination of 7-methyl-naphthalen-2-amine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) at reflux temperature . The reaction proceeds through a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, forming a benzylic radical. This radical then reacts with another bromine molecule to form the bromomethyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)naphthalen-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products such as 7-(azidomethyl)naphthalen-2-amine or 7-(thiomethyl)naphthalen-2-amine.

    Oxidation: Products like 7-(bromomethyl)naphthalen-2-nitrosoamine or 7-(bromomethyl)naphthalen-2-nitroamine.

    Reduction: 7-Methyl-naphthalen-2-amine.

Scientific Research Applications

7-(Bromomethyl)naphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)naphthalen-2-amine involves its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to crosslinking and inhibition of biological functions . This property is particularly useful in the development of anticancer agents, where the compound can induce DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)naphthalen-2-amine
  • 7-(Iodomethyl)naphthalen-2-amine
  • 2-(Bromomethyl)naphthalene

Uniqueness

Compared to its analogs, 7-(Bromomethyl)naphthalen-2-amine has a unique combination of reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the naphthalene ring offers a rigid and planar structure that can intercalate with DNA . This makes it particularly useful in medicinal chemistry for the design of DNA-targeting drugs.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

7-(bromomethyl)naphthalen-2-amine

InChI

InChI=1S/C11H10BrN/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7,13H2

InChI Key

UPSGZXGZEYIQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N)CBr

Origin of Product

United States

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